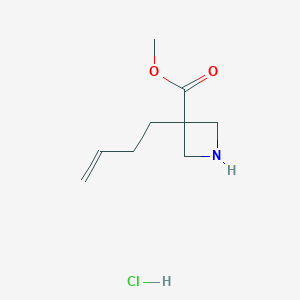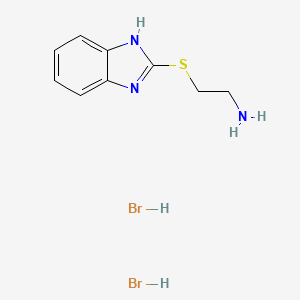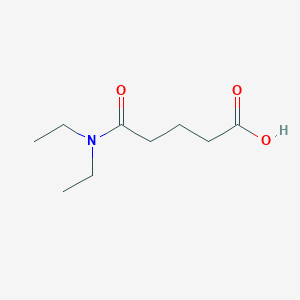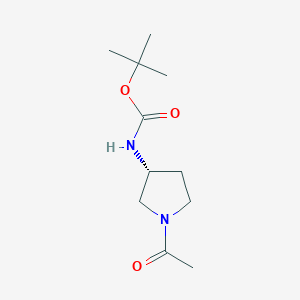
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB belongs to the family of thiazole-based compounds, which are known for their diverse biological activities.
科学的研究の応用
Antimicrobial Applications
A series of N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Aspergillus spp. The thiazole derivatives, due to their structural features, may offer potential therapeutic interventions for treating microbial infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization
Research has also focused on the synthesis of thiazole-containing compounds, exploring different methodologies to enhance their chemical stability and efficacy. For instance, microwave-induced synthesis has been applied to create fluorobenzamides containing thiazole and thiazolidine, which showed promising antimicrobial analogs (Desai, Rajpara, & Joshi, 2013). Additionally, the synthesis of aromatic polyimides incorporating thiazole units has been reported, highlighting the versatility of these compounds in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antitumor Activity
Thiazole derivatives have been investigated for their potential antitumor activities. New benzothiazole acylhydrazones, for instance, have been synthesized and evaluated against various cancer cell lines, demonstrating considerable anticancer activity. These findings suggest that modifications to the benzothiazole scaffold can significantly impact the antitumor properties of these compounds (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
作用機序
Target of Action
Thiazole derivatives, to which this compound belongs, have been known to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities .
生化学分析
Biochemical Properties
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide interacts with various enzymes and proteins in biochemical reactions. It has been suggested to act as a COX enzyme inhibitor , which plays a crucial role in the inflammatory response.
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by interacting with cell signaling pathways, impacting gene expression, and altering cellular metabolism. Its anti-inflammatory properties are particularly notable, as it has shown significant effects in reducing inflammation in animal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. Its role as a COX enzyme inhibitor suggests that it may bind to this enzyme and inhibit its activity, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
Its anti-inflammatory effects have been observed in animal models, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role as a COX enzyme inhibitor, it may interact with enzymes and cofactors involved in the metabolism of prostaglandins .
特性
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17(2)29-21-15-13-20(14-16-21)24(28)27-25-26-22(18-9-5-3-6-10-18)23(30-25)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYNZOKHVGUAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)

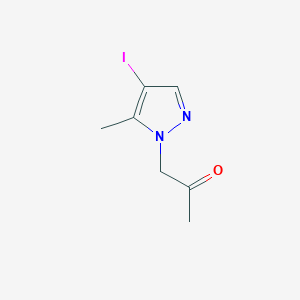

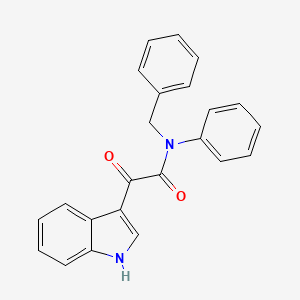


![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2728397.png)
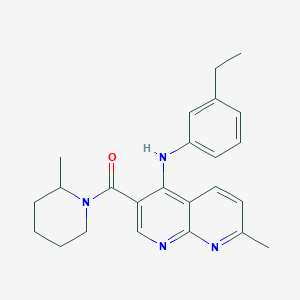
![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride](/img/structure/B2728400.png)
